molecular formula C15H11ClO4 B6369798 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid CAS No. 1261896-09-6

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6369798
CAS No.: 1261896-09-6
M. Wt: 290.70 g/mol
InChI Key: QBBJPQVQXIKJCP-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid is an organic compound with the molecular formula C15H11ClO4 It is a derivative of benzoic acid, featuring a chloro and methoxycarbonyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzoic acid and methyl 3-hydroxybenzoate.

    Esterification: Methyl 3-hydroxybenzoate is esterified using methanol and a suitable acid catalyst to form methyl 3-methoxycarbonylbenzoate.

    Chlorination: The esterified product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvent (e.g., ether).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvent (e.g., water).

Major Products Formed

    Substitution: Products with substituted nucleophiles (e.g., amine derivatives).

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids or other oxidized products.

Scientific Research Applications

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxycarbonyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid
  • 2-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid
  • 4-Chloro-3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid

Uniqueness

3-(4-Chloro-3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of chloro and methoxycarbonyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-chloro-3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-20-15(19)12-8-10(5-6-13(12)16)9-3-2-4-11(7-9)14(17)18/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBJPQVQXIKJCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683402
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261896-09-6
Record name [1,1′-Biphenyl]-3,3′-dicarboxylic acid, 4-chloro-, 3-methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261896-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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